6-(Difluoromethyl)-5-iodopyrimidin-4(3H)-one
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Overview
Description
6-(Difluoromethyl)-5-iodopyrimidin-4(3H)-one is a heterocyclic compound that features both difluoromethyl and iodine substituents on a pyrimidine ring. Pyrimidines are a class of organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of difluoromethyl and iodine groups in this compound makes it particularly interesting for various chemical and biological applications due to the unique properties imparted by these substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach is the difluoromethylation of heterocycles via a radical process, which has been shown to be effective in functionalizing diverse fluorine-containing heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply. The use of continuous flow reactors and other advanced technologies could also be explored to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-5-iodopyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction:
Difluoromethylation: The difluoromethyl group can be introduced or modified through difluoromethylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Difluorocarbene Precursors: For difluoromethylation, reagents like difluoromethylene phosphobetaine (PDFA) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield a variety of substituted pyrimidines, while difluoromethylation can introduce additional fluorine-containing groups.
Scientific Research Applications
6-(Difluoromethyl)-5-iodopyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing fluorine and iodine.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-5-iodopyrimidin-4(3H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in various chemical transformations. These properties make the compound a valuable tool for probing biological systems and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethyl-substituted heterocycles and iodinated pyrimidines. Examples include:
5-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds have similar difluoromethyl and pyrimidine structures but differ in the position of the substituents.
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds also feature difluoromethyl groups but have different substitution patterns.
Uniqueness
6-(Difluoromethyl)-5-iodopyrimidin-4(3H)-one is unique due to the specific combination of difluoromethyl and iodine substituents on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H3F2IN2O |
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Molecular Weight |
271.99 g/mol |
IUPAC Name |
4-(difluoromethyl)-5-iodo-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H3F2IN2O/c6-4(7)3-2(8)5(11)10-1-9-3/h1,4H,(H,9,10,11) |
InChI Key |
LUGOKRAROJTINA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=O)N1)I)C(F)F |
Origin of Product |
United States |
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